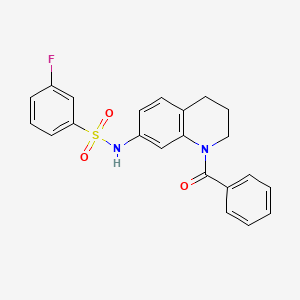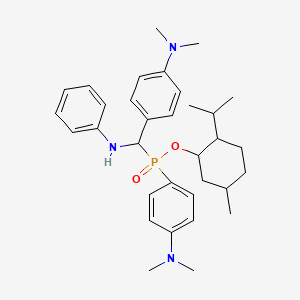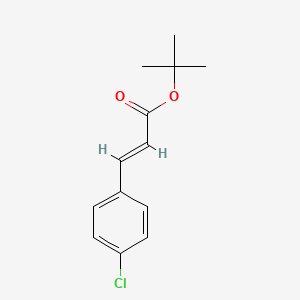
4-Chlorocinnamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Chlorocinnamic acid tert-butyl ester involves the reaction of cinnamic acid with tert-butanol in the presence of an acid catalyst. The esterification process leads to the formation of the tert-butyl ester. Detailed reaction conditions, yields, and purification methods can be found in relevant literature .
Scientific Research Applications
Transesterification Reactions
The compound is utilized in transesterification reactions , which are pivotal in biodiesel production, pharmaceutical synthesis, and the creation of organic materials . The behavior of metal t-butoxide in these reactions, particularly with 4-Chlorocinnamic acid tert-butyl ester, has been a subject of study to improve efficiency and understand the mechanistic pathways involved .
Protective Groups in Organic Synthesis
In organic synthesis, tert-butyl esters serve as protective groups. The stability and reactivity of these groups are crucial for the success of multi-step synthetic procedures. 4-Chlorocinnamic acid tert-butyl ester can be used in this context to protect carboxylic acids during synthesis, allowing for selective reactions at other functional groups .
Antimicrobial Activity
Esters derived from cinnamic acid, including the 4-Chlorocinnamic acid tert-butyl ester, exhibit a broad spectrum of pharmacological properties. Notably, they have been studied for their antimicrobial activity against various pathogens, which could lead to the development of new antimicrobial agents .
Chemical Deprotection
The deprotection of tert-butyl esters is an important step in organic synthesis. 4-Chlorocinnamic acid tert-butyl ester can be selectively deprotected under mild conditions using environmentally benign reagents, which is essential for the synthesis of complex molecules .
Synthetic Applications
The compound’s unique reactivity profile makes it suitable for various synthetic applications. For instance, it can be converted into other functional groups, such as acid chlorides, under specific conditions, which then can be used to synthesize a wide range of organic compounds .
Mechanistic Studies in Organic Chemistry
Mechanistic studies involving 4-Chlorocinnamic acid tert-butyl ester help in understanding the behavior of esters in organic reactions. Insights from these studies can lead to the development of new synthetic methods and the discovery of novel reaction pathways .
Safety and Health Information
While not a direct application in research, understanding the safety and health information related to the handling of 4-Chlorocinnamic acid tert-butyl ester is crucial for researchers. This knowledge ensures the safe use of the chemical in various experimental procedures .
Computational Chemistry
Computational studies on 4-Chlorocinnamic acid tert-butyl ester can provide valuable information on its physical and chemical properties. These studies are essential for predicting reactivity patterns and designing experiments involving the compound .
Mechanism of Action
Target of Action
It’s known that tert-butyl esters find large applications in synthetic organic chemistry . They are often used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents .
Mode of Action
The mode of action of 4-Chlorocinnamic acid tert-butyl ester involves its interaction with its targets, leading to various changes. For instance, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst generate acid chloride intermediates in situ . These intermediates are subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides in high yields under mild reaction conditions .
Biochemical Pathways
Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Pharmacokinetics
It’s known that the compound rapidly disappears from plasma, with a half-life of approximately 2 min .
Result of Action
It’s known that the compound is a potential precursor to biologically active natural products like indiacen a and indiacen b .
Action Environment
The action environment of 4-Chlorocinnamic acid tert-butyl ester includes the conditions under which the compound is most effective. For instance, the compound has been developed using flow microreactor systems, which was found to be more efficient, versatile, and sustainable compared to the batch .
properties
IUPAC Name |
tert-butyl (E)-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKRPUHJWEHQJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamic acid tert-butyl ester | |
CAS RN |
125950-99-4 |
Source


|
| Record name | tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

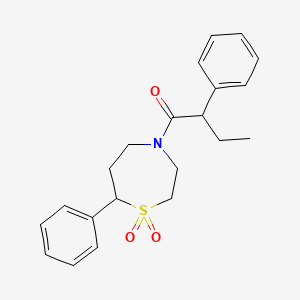
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
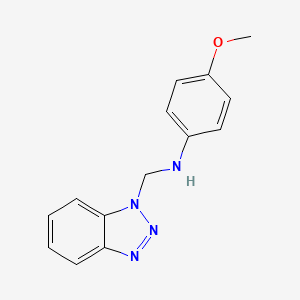
![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)
